![molecular formula C10H7NO3 B1672091 8-Hydroxy-5-quinolinecarboxylic acid CAS No. 5852-78-8](/img/structure/B1672091.png)
8-Hydroxy-5-quinolinecarboxylic acid
Overview
Description
8-Hydroxy-5-quinolinecarboxylic acid, also known as 5-Carboxy-8-hydroxyquinoline, is a compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a histone demethylase JMJD inhibitor . This compound is used for research purposes only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 .Physical And Chemical Properties Analysis
This compound has a melting point of 301 °C (decomp), a predicted boiling point of 464.5±30.0 °C, and a predicted density of 1.480±0.06 g/cm3 . It is soluble in DMSO at 10mg/mL .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives: A significant area of research involves the synthesis of derivatives from 8-Hydroxy-5-quinolinecarboxylic acid. For instance, Tamura et al. (1982) explored the synthesis and antimicrobial activity of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, highlighting their potential in developing antimicrobial agents (Tamura et al., 1982).
Antifungal Mechanism of Action
- Antifungal Properties: Pippi et al. (2018) studied the antifungal mechanism of action of 8-hydroxyquinoline derivatives on Candida spp. and dermatophytes. They found that these compounds damaged the cell wall and compromised the functional integrity of cytoplasmic membranes, suggesting their potential in developing new antifungal drugs (Pippi et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Another application is in corrosion inhibition. Achary et al. (2008) researched the effects of 8-hydroxy quinoline derivatives on the corrosion of mild steel in hydrochloric acid, indicating their effectiveness as corrosion inhibitors (Achary et al., 2008).
Theoretical Studies
- Theoretical Analysis: Badoğlu and Yurdakul (2014) conducted a combined experimental and theoretical study on 8-hydroxy-2-quinolinecarboxylic acid. Their work involved interpreting mid-IR and Raman spectra, revealing insights into the properties of this compound (Badoğlu & Yurdakul, 2014).
Herbicicidal Applications
- Herbicide Development: The quinoline skeleton, including 8-hydroxyquinoline derivatives, is often utilized in designing synthetic compounds with herbicidal properties. A study by E. et al. (2015) on 8-Methoxyquinoline-5-Amino Acetic Acid, a derivative, showed promising herbicidal potential, indicating its efficacy in controlling weeds (E. et al., 2015).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Research: Farhan and Saour (2017) explored the synthesis of nitrogenous heterocyclic compounds linked to 8-hydroxyquinoline, highlighting their potential activity as antimicrobial and cytotoxic agents. These compounds showed significant activities against fungi, bacteria, and cancer cell lines, suggesting their role in treating infectious diseases and cancer (Farhan & Saour, 2017).
Electrochemical Studies
- Electrochemical Analysis: Pintado et al. (2011) examined the electroreduction of 8-quinolinecarboxylic acid and its derivatives on mercury electrodes. Their research contributes to the understanding of the electrochemical behavior of these compounds, relevant in various industrial applications (Pintado et al., 2011).
Mechanism of Action
Target of Action
IOX1 primarily targets 2-oxoglutarate (2OG) oxygenases , including Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in the regulation of gene expression through the demethylation of histones . IOX1 also targets TET2 , a DNA demethylase , and KDM3 , a histone demethylase .
Mode of Action
IOX1 interacts with its targets by inhibiting their enzymatic activity. It binds to the Jumonji C domain of KDM3, thereby preventing the demethylation of H3K9 on Wnt target gene promoters . IOX1 also suppresses IL-17 expression in mouse and human CD4+ T cells by targeting TET2 .
Biochemical Pathways
IOX1 affects several biochemical pathways. It significantly suppresses Wnt target gene transcription, a critical pathway in Wnt-induced tumorigenesis, notably in colorectal cancers . IOX1 also inhibits the JMJD1A/β-catenin/P-gp pathway, enhancing the immune-stimulatory immunogenic cell death induced by doxorubicin .
Pharmacokinetics
Iox1 is known to be cell-permeable , suggesting it can be absorbed and distributed within the body. More research is needed to fully understand the pharmacokinetics of IOX1.
Result of Action
IOX1 has been shown to have significant effects at the molecular and cellular levels. It can reduce the expression of the inflammatory cytokine IL-17a and the chemokine Ccl20 in Th17 cells . IOX1 also suppresses Wnt target gene transcription and colorectal cancer tumorigenesis . Moreover, it enhances the immune-stimulatory immunogenic cell death induced by doxorubicin .
Action Environment
The environment can influence the action, efficacy, and stability of IOX1. For instance, in an experimental model of autoimmune uveoretinitis, IOX1 was found to alleviate inflammation without significantly affecting the physiological indicators of mice . This suggests that IOX1 may have a good safety profile, potentially providing a new anti-inflammatory treatment for clinical inflammatory and autoimmune diseases .
Safety and Hazards
Future Directions
8-Hydroxyquinoline derivatives, including 8-Hydroxy-5-quinolinecarboxylic acid, have a rich diversity of biological properties and are considered privileged structures . They have been explored for broad-ranging biological effects and have been identified as promising drugs or candidates . Therefore, these compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-hydroxyquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRPKOGHYBAVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207236 | |
Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5852-78-8 | |
Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5852-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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